molecular formula C7H8O4 B064921 5-(1-hydroxyethyl)furan-2-carboxylic Acid CAS No. 179871-04-6

5-(1-hydroxyethyl)furan-2-carboxylic Acid

Cat. No. B064921
M. Wt: 156.14 g/mol
InChI Key: AMOQZDNSXASFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-hydroxyethyl)furan-2-carboxylic Acid (HEFCA) is a naturally occurring compound found in various plant species. It has been identified as a potential therapeutic agent due to its unique chemical structure and biological properties. HEFCA has been shown to have anti-inflammatory, antioxidant, and cytoprotective effects, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of 5-(1-hydroxyethyl)furan-2-carboxylic Acid is not fully understood, but it is believed to act through multiple pathways. 5-(1-hydroxyethyl)furan-2-carboxylic Acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and cytoprotective genes. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes.

Biochemical And Physiological Effects

5-(1-hydroxyethyl)furan-2-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect cells from damage and improve overall health. 5-(1-hydroxyethyl)furan-2-carboxylic Acid has also been shown to have cytoprotective effects, which can help prevent cell death and promote cell survival.

Advantages And Limitations For Lab Experiments

5-(1-hydroxyethyl)furan-2-carboxylic Acid has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, 5-(1-hydroxyethyl)furan-2-carboxylic Acid has some limitations as well. Its low solubility in water can make it difficult to work with, and its effects can be difficult to measure due to its complex mechanism of action.

Future Directions

There are several potential future directions for research on 5-(1-hydroxyethyl)furan-2-carboxylic Acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-(1-hydroxyethyl)furan-2-carboxylic Acid has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(1-hydroxyethyl)furan-2-carboxylic Acid and its potential use in other areas of medicine.

Synthesis Methods

5-(1-hydroxyethyl)furan-2-carboxylic Acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is through the oxidation of furfural with hydrogen peroxide in the presence of a catalyst. This method has been shown to produce high yields of 5-(1-hydroxyethyl)furan-2-carboxylic Acid with good purity.

Scientific Research Applications

5-(1-hydroxyethyl)furan-2-carboxylic Acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. 5-(1-hydroxyethyl)furan-2-carboxylic Acid has also been found to have antioxidant properties, which can help protect cells from oxidative stress and damage.

properties

CAS RN

179871-04-6

Product Name

5-(1-hydroxyethyl)furan-2-carboxylic Acid

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

5-(1-hydroxyethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3,(H,9,10)

InChI Key

AMOQZDNSXASFAR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(O1)C(=O)O)O

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)O

synonyms

2-Furancarboxylic acid, 5-(1-hydroxyethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.